molecular formula C18H28N4O3 B7347671 N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide

カタログ番号 B7347671
分子量: 348.4 g/mol
InChIキー: MQALIDDUFRISIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Dysregulation of this pathway is a common feature of many types of cancer, making BRAF an attractive target for cancer therapy.

作用機序

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide works by inhibiting the activity of BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation and differentiation, and dysregulation of this pathway is a common feature of many types of cancer. By inhibiting BRAF, this compound can block the activation of downstream targets in the MAPK/ERK pathway, leading to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRAF, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA replication.

実験室実験の利点と制限

One advantage of N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide is that it is a highly specific inhibitor of BRAF, which makes it a useful tool for studying the role of BRAF in cancer cells. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions of this compound for use in experiments.

将来の方向性

There are several future directions for research on N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide. One area of interest is the development of combination therapies that include this compound and other drugs. For example, this compound has been shown to be effective in combination with MEK inhibitors in the treatment of BRAF-mutant melanoma. Another area of interest is the development of new BRAF inhibitors that have improved pharmacological properties, such as increased solubility in water. Finally, there is ongoing research on the role of BRAF in other types of cancer, which may lead to the development of new therapeutic strategies targeting this pathway.

合成法

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid, which is then reacted with oxan-4-ol and thionyl chloride to form the intermediate N-(4-chloro-2-(4-hydroxyoxan-4-yl)ethyl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to form the final product, this compound.

科学的研究の応用

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of BRAF-mutant melanoma cells both in vitro and in vivo. In addition, this compound has been shown to be effective in combination with other drugs, such as MEK inhibitors, in the treatment of BRAF-mutant melanoma.

特性

IUPAC Name

N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c23-16(19-11-6-18(24)7-12-25-13-8-18)14-2-4-15(5-3-14)22-17-20-9-1-10-21-17/h1,9-10,14-15,24H,2-8,11-13H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQALIDDUFRISIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2(CCOCC2)O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。